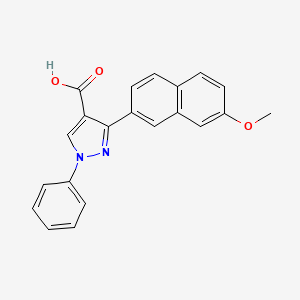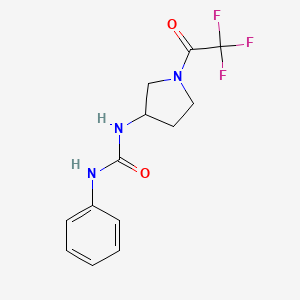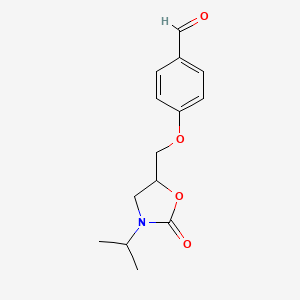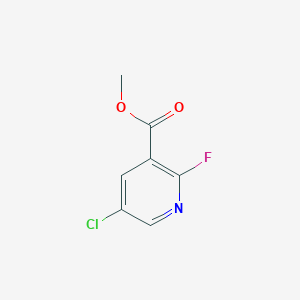![molecular formula C15H18ClNO B1419737 {4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride CAS No. 174340-00-2](/img/structure/B1419737.png)
{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolism Studies :
- Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. They identified various metabolites and suggested two primary metabolic pathways involving deamination and demethylation processes (Kanamori et al., 2002).
Pharmacological Profiles :
- Ogawa et al. (2002) explored the pharmacology of R-96544, a novel 5-HT2A receptor antagonist, which shares structural similarities with the compound . They demonstrated its effectiveness in inhibiting platelet aggregation and identified its selective activity at 5-HT2A receptors (Ogawa et al., 2002).
Synthesis and Antidepressant Activity :
- Yardley et al. (1990) synthesized a series of derivatives related to phenethylamine and tested them for antidepressant activity. They identified compounds with potential antidepressant properties, indicating the relevance of this class of compounds in pharmaceutical research (Yardley et al., 1990).
Characterization of Neurotoxic Potential :
- Zimmerman et al. (1986) characterized the neurotoxic potential of 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, a compound structurally related to the one . Their study contributed to understanding the neurotoxic properties of such compounds (Zimmerman et al., 1986).
Electrochromic Device Applications :
- Huang et al. (2017) synthesized triphenylamine-containing ambipolar electrochromic materials, which included derivatives of methoxyphenyl compounds. These materials were used to create high-performance electrochromic devices, demonstrating the potential of such compounds in materials science (Huang et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of {4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride is monoamine oxidase . Monoamine oxidase is an enzyme that plays a crucial role in the breakdown of monoamines, particularly neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
This compound inhibits the action of monoamine oxidase . By inhibiting this enzyme, the compound prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels .
Biochemical Pathways
The compound affects the biochemical pathways involving monoamine neurotransmitters. By inhibiting monoamine oxidase, it impacts the metabolic breakdown of these neurotransmitters, leading to their increased availability . This can have downstream effects on various physiological processes, including mood regulation and responses to stress.
Result of Action
The inhibition of monoamine oxidase by this compound results in increased levels of monoamine neurotransmitters . This can lead to various molecular and cellular effects, depending on the specific neurotransmitters involved and their roles in different physiological processes.
Análisis Bioquímico
Biochemical Properties
{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes such as monoamine oxidase, which catalyzes the deamination of tyramine and tryptamine . This interaction suggests that the compound may influence neurotransmitter metabolism and related biochemical pathways. Additionally, this compound can act as a precursor for the synthesis of other organic compounds through alkylation reactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with monoamine oxidase can affect the levels of neurotransmitters, thereby impacting cell signaling and communication . Furthermore, its role in alkylation reactions may lead to changes in gene expression and protein synthesis, ultimately affecting cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulation. The compound’s interaction with monoamine oxidase involves binding to the enzyme’s active site, leading to inhibition of its catalytic activity . This inhibition can result in altered levels of neurotransmitters, affecting neuronal signaling and function. Additionally, the compound’s ability to participate in alkylation reactions suggests potential interactions with nucleophilic biomolecules, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. The compound’s stability under various conditions, including temperature and pH, can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may exhibit different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may reveal additional insights into its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on neurotransmitter metabolism and related pathways. Higher doses could lead to toxic or adverse effects, including potential neurotoxicity and disruption of cellular homeostasis . Understanding the dosage-dependent effects of the compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase, influencing the deamination of tyramine and tryptamine . These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters. The compound may be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins and other biomolecules, affecting its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific organelles or compartments within the cell, where it can exert its biochemical effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and potential therapeutic applications.
Propiedades
IUPAC Name |
4-[2-(4-methoxyphenyl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12;/h4-11H,2-3,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRIACSACPIJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1419657.png)
![(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419658.png)
![2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole](/img/structure/B1419659.png)


![methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1419665.png)



![trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride](/img/structure/B1419670.png)

![2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419672.png)
![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)